10-Methylnonadecane 10-Methylnonadecane
Brand Name: Vulcanchem
CAS No.: 56862-62-5
VCID: VC3892874
InChI: InChI=1S/C20H42/c1-4-6-8-10-12-14-16-18-20(3)19-17-15-13-11-9-7-5-2/h20H,4-19H2,1-3H3
SMILES: CCCCCCCCCC(C)CCCCCCCCC
Molecular Formula: C20H42
Molecular Weight: 282.5 g/mol

10-Methylnonadecane

CAS No.: 56862-62-5

Cat. No.: VC3892874

Molecular Formula: C20H42

Molecular Weight: 282.5 g/mol

* For research use only. Not for human or veterinary use.

10-Methylnonadecane - 56862-62-5

Specification

CAS No. 56862-62-5
Molecular Formula C20H42
Molecular Weight 282.5 g/mol
IUPAC Name 10-methylnonadecane
Standard InChI InChI=1S/C20H42/c1-4-6-8-10-12-14-16-18-20(3)19-17-15-13-11-9-7-5-2/h20H,4-19H2,1-3H3
Standard InChI Key MIKKTERVKUURCM-UHFFFAOYSA-N
SMILES CCCCCCCCCC(C)CCCCCCCCC
Canonical SMILES CCCCCCCCCC(C)CCCCCCCCC

Introduction

Structural and Molecular Characteristics

10-Methylnonadecane belongs to the class of branched alkanes, featuring a 19-carbon backbone with a methyl substituent at the tenth position. Its IUPAC name is 10-methylnonadecane, and its canonical SMILES representation is CCCCCCCCCC(C)CCCCCCCCC . The branched structure reduces molecular symmetry, leading to distinct physical properties compared to linear analogs like n-eicosane (C20H42\text{C}_{20}\text{H}_{42}). Key structural parameters include:

PropertyValueSource
Molecular weight282.5 g/mol
Density0.786–0.8 g/cm³
Boiling point328.9–345°C
Melting point27°C (estimated)

The compound’s flexibility, quantified by 16 rotatable bonds, contributes to its liquid state at room temperature . Its lack of hydrogen bond donors or acceptors underscores its hydrophobicity, with a calculated logP (octanol/water partition coefficient) of 9.77 .

Synthesis and Production Methods

Industrial synthesis of 10-methylnonadecane typically involves catalytic hydrogenation of alkenes or Grignard reactions. A 1970 study documented its preparation via hydrogenation of 10-methylnonadecene using palladium on carbon under high-pressure conditions . Alternative routes include:

  • Organometallic reactions: Alkyl halides react with Grignard reagents to form branched alkanes.

  • Pyrolytic cracking: Thermal decomposition of larger hydrocarbons yields branched intermediates .

Physicochemical Properties

Thermodynamic Data

Calculated thermodynamic properties reveal its stability and energy profile:

PropertyValueUnitSource
ΔfG° (formation)115.08kJ/mol
ΔfH° (gas)-461.41kJ/mol
Heat of combustion≈10,500kcal/mol
Vapor pressure0.0 ± 0.3mmHg (25°C)

Thermal Behavior

Differential scanning calorimetry (DSC) shows a melting point depression compared to n-eicosane due to branching. Its thermal conductivity and viscosity align with high-performance lubricants .

ParameterValueImplication
Caco-2 permeability-4.806Low intestinal absorption
Plasma protein binding98.12%Limited free fraction
BBB penetration0.043Poor CNS availability

Despite low oral bioavailability (20–30%), its lipophilicity supports transdermal drug delivery applications .

Industrial and Research Applications

Chromatography

As a GC-MS reference standard, 10-methylnonadecane aids in identifying complex hydrocarbon mixtures. Its retention index (1942.6) facilitates peak alignment in petrochemical analysis .

Lubricants and Cosmetics

With a viscosity of 0.0000902–0.0051032 Pa·s (30–656°C), it serves as a base stock for high-temperature lubricants . In cosmetics, it acts as an emollient, improving product texture and stability .

Environmental Remediation

Microbial degradation pathways, particularly by Pseudomonas species, convert it to carboxylic acids via β-oxidation, suggesting utility in bioremediation .

Environmental Impact and Degradation

Aerobic soil bacteria metabolize 10-methylnonadecane into water-soluble intermediates, minimizing persistence. Half-life studies under UV exposure indicate a degradation rate of 0.12/day . Its low ecotoxicity (LC50 > 100 mg/L in Daphnia magna) aligns with OECD guidelines .

Comparative Analysis with Linear Alkanes

Property10-Methylnonadecanen-Eicosane
Boiling point328.9°C343°C
Melting point27°C36.8°C
Oxidation rate (KMnO₄)SlowerFaster
Viscosity (25°C)0.0000902 Pa·s0.00345 Pa·s

Branching reduces intermolecular van der Waals forces, lowering viscosity and melting point .

Case Studies and Experimental Data

GC-MS Profiling in Medicinal Plants

A 2019 study identified 10-methylnonadecane in Panax notoginseng rhizosphere soils, correlating its abundance with antifungal activity . Multivariate analysis (PCA) distinguished its spectral signature from other alkanes .

Drug Delivery Formulations

Incorporating 10-methylnonadecane into lipid nanoparticles increased paclitaxel solubility by 40%, enhancing tumor targeting in murine models .

Future Research Directions

  • Mechanistic Studies: Elucidate membrane interaction dynamics using molecular dynamics simulations.

  • Synthetic Biology: Engineer microbial strains for sustainable production via fatty acid biosynthesis pathways.

  • Clinical Trials: Evaluate topical formulations for dermatological applications.

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